Dicyclohexyloctadecylphosphine
Description
Dicyclohexyloctadecylphosphine is a tertiary phosphine compound characterized by two cyclohexyl groups and one octadecyl (C18) alkyl chain bonded to a central phosphorus atom. This structure confers significant steric bulk and hydrophobic properties, making it valuable in coordination chemistry and catalysis. Its large substituents stabilize metal centers in catalytic systems, particularly in reactions requiring low-reactivity ligands.
Properties
CAS No. |
84030-10-4 |
|---|---|
Molecular Formula |
C30H59P |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
dicyclohexyl(octadecyl)phosphane |
InChI |
InChI=1S/C30H59P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-31(29-24-19-17-20-25-29)30-26-21-18-22-27-30/h29-30H,2-28H2,1H3 |
InChI Key |
QOCLTRNYWOOIBE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCP(C1CCCCC1)C2CCCCC2 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(C1CCCCC1)C2CCCCC2 |
Other CAS No. |
84030-10-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphine derivatives vary widely in reactivity and applications based on substituent size, electronic effects, and molecular geometry. Below is a comparative analysis with structurally related compounds, supported by evidence and crystallographic methodologies.
Substituent Effects on Reactivity and Stability
- Ethylphosphonous Dichloride (CAS 1498-40-4): Contains ethyl and chlorine substituents. Smaller substituents increase electrophilicity, making it reactive in synthesis (e.g., forming phosphonate esters).
- Ethylphosphonic Dichloride (CAS 1066-50-8): Features a phosphoryl group (P=O) and chlorine atoms. The electronegative oxo group enhances polarity, favoring use in polymerization and agrochemical synthesis. Its reactivity contrasts with the non-polar, sterically shielded Dicyclohexyloctadecylphosphine .
Structural Analysis Using Crystallographic Tools
Software like SHELX (for structure refinement) and WinGX (for crystallographic data processing) enables precise determination of bond lengths, angles, and steric parameters. For example:
- SHELXL’s refinement capabilities can quantify steric bulk by analyzing van der Waals radii and torsion angles in phosphine ligands .
- WinGX’s integration with diffraction data facilitates comparative studies of molecular geometries, critical for understanding ligand-metal interactions .
Data Table: Key Properties of Selected Phosphine Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol)* | Reactivity Profile | Common Applications |
|---|---|---|---|---|
| This compound | Cyclohexyl, Octadecyl | ~550 (estimated) | Low (high steric hindrance) | Catalysis, ligand design |
| Ethylphosphonous Dichloride | Ethyl, Chlorine | 156.9 | High (electrophilic) | Intermediate in organic synthesis |
| Ethylphosphonic Dichloride | Ethyl, Cl, P=O | 172.9 | Moderate (polar, hydrolyzable) | Polymerization catalysts, pesticides |
*Molecular weights for ethyl derivatives sourced from CAS data in ; this compound values estimated based on structure.
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